![molecular formula C26H24F2N2O6S2 B11542552 N,N'-bis[2-(4-fluorophenoxy)ethyl]naphthalene-1,5-disulfonamide](/img/structure/B11542552.png)
N,N'-bis[2-(4-fluorophenoxy)ethyl]naphthalene-1,5-disulfonamide
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Overview
Description
N1,N5-BIS[2-(4-FLUOROPHENOXY)ETHYL]NAPHTHALENE-1,5-DISULFONAMIDE is a synthetic organic compound characterized by the presence of two 4-fluorophenoxyethyl groups attached to a naphthalene-1,5-disulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N5-BIS[2-(4-FLUOROPHENOXY)ETHYL]NAPHTHALENE-1,5-DISULFONAMIDE typically involves a multi-step process:
Friedel-Crafts Acylation: The initial step involves the acylation of naphthalene with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Demethylation: The resulting product undergoes demethylation using a demethylating agent like boron tribromide.
Nucleophilic Substitution: The final step involves the nucleophilic substitution reaction where the 4-fluorophenoxyethyl groups are introduced using a nucleophile such as sodium hydride in a suitable solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound is also prone to nucleophilic substitution reactions, especially at the sulfonamide groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of naphthalene-1,5-dicarboxylic acid derivatives.
Reduction: Formation of naphthalene-1,5-diamine derivatives.
Substitution: Introduction of various functional groups at the sulfonamide positions.
Scientific Research Applications
N1,N5-BIS[2-(4-FLUOROPHENOXY)ETHYL]NAPHTHALENE-1,5-DISULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antifungal and antibacterial agent due to its ability to interact with biological membranes.
Materials Science: The compound is used in the development of novel epoxy resins with improved thermal stability and dielectric properties.
Biological Studies: It serves as a probe in fluorescence studies due to its unique photophysical properties.
Mechanism of Action
The mechanism of action of N1,N5-BIS[2-(4-FLUOROPHENOXY)ETHYL]NAPHTHALENE-1,5-DISULFONAMIDE involves its interaction with cellular membranes and proteins. The fluorophenoxyethyl groups enhance its lipophilicity, allowing it to integrate into lipid bilayers and disrupt membrane integrity. Additionally, the sulfonamide groups can form hydrogen bonds with protein targets, affecting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
N1,N5-BIS[4-(5-ALKYL-1,2,4-OXADIAZOL-3-YL)PHENYL]GLUTARAMIDES: These compounds share a similar bis-amidine structure and are explored for their antifungal properties.
N1,N5-BIS[4-(N’-CARBAMIMIDOYL)PHENYL]GLUTARAMIDE: Known for its high selectivity index against Pneumocystis carinii and Trypanosoma brucei.
Uniqueness: N1,N5-BIS[2-(4-FLUOROPHENOXY)ETHYL]NAPHTHALENE-1,5-DISULFONAMIDE is unique due to the presence of fluorophenoxyethyl groups, which impart distinct lipophilic and electronic properties, enhancing its interaction with biological membranes and proteins.
Properties
Molecular Formula |
C26H24F2N2O6S2 |
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Molecular Weight |
562.6 g/mol |
IUPAC Name |
1-N,5-N-bis[2-(4-fluorophenoxy)ethyl]naphthalene-1,5-disulfonamide |
InChI |
InChI=1S/C26H24F2N2O6S2/c27-19-7-11-21(12-8-19)35-17-15-29-37(31,32)25-5-1-3-23-24(25)4-2-6-26(23)38(33,34)30-16-18-36-22-13-9-20(28)10-14-22/h1-14,29-30H,15-18H2 |
InChI Key |
ORHZOQBHTKLMHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)NCCOC3=CC=C(C=C3)F)C(=C1)S(=O)(=O)NCCOC4=CC=C(C=C4)F |
Origin of Product |
United States |
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